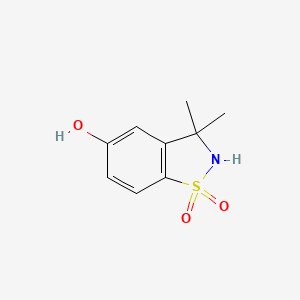

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol

Description

3,3-Dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol is a benzothiazole derivative characterized by a fused benzene-thiazole ring system with critical functional groups:

- 1,1-Dioxo (sulfone) group at positions 1 and 1, imparting electron-withdrawing properties and enhancing stability.

- 3,3-Dimethyl substituents, which contribute steric bulk and influence molecular conformation.

Properties

IUPAC Name |

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-9(2)7-5-6(11)3-4-8(7)14(12,13)10-9/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHFFKKAVLVPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)S(=O)(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminothiophenol with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The sulfone group in the target compound enhances polarity and stability compared to thioether-containing analogs (e.g., ), which may exhibit higher reactivity.

- Steric effects : 3,3-Dimethyl substituents in the target compound may hinder rotational freedom compared to smaller substituents in related structures (e.g., allyl in ).

Pharmacological Potential

While direct evidence is lacking, inferences can be drawn from analogs:

- Benzotriazole-oxadiazole hybrids exhibit analgesic and antiviral activities due to heterocyclic synergy ().

- Triazole-thiazole derivatives () highlight the role of sulfur and nitro groups in bioactivity.

- Benzothiazole-pyrazolone hybrids () suggest that fused heterocycles enhance target specificity.

Table 1: Comparative Analysis of Key Properties

Table 2: Functional Group Impact on Reactivity

Biological Activity

3,3-Dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol is a compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on available literature.

The molecular formula of this compound is , with a molecular weight of approximately 216.22 g/mol. The compound features a benzothiazole core with a dioxo substituent and a hydroxyl group that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. Specifically:

- Antibacterial Activity : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

- Antifungal Activity : It has also displayed antifungal properties against strains like Candida albicans.

A summary of the antimicrobial activity is presented in Table 1.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Significant inhibition |

Cytotoxicity and Antitumor Activity

Recent studies have investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The compound has shown potential in inhibiting the proliferation of various cancer cells through mechanisms that may involve apoptosis induction.

In one study, the compound was tested on human breast cancer cell lines (MCF-7) and exhibited significant cytotoxic effects with an IC50 value indicating effective concentration required for 50% inhibition of cell viability.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival.

- Disruption of Membrane Integrity : Studies suggest that it can compromise microbial membrane integrity leading to cell death.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzothiazole derivatives including this compound against clinical isolates of E. coli. Results indicated a significant reduction in bacterial load post-treatment.

- Anticancer Study : Another investigation focused on the anticancer potential where different concentrations of the compound were administered to MCF-7 cells. The results showed a dose-dependent decrease in cell viability with notable morphological changes indicative of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.